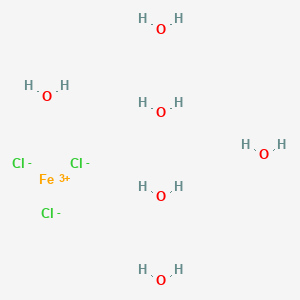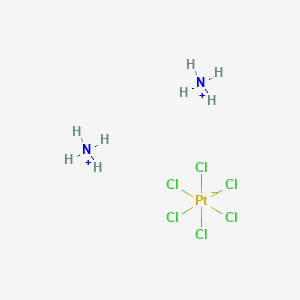
Ferric chloride, hexahydrate
Vue d'ensemble
Description
Ferric chloride, hexahydrate, also known as Iron (III) chloride hexahydrate, is an important and common compound of iron . It is available both in anhydrous and in hydrated forms which are both hygroscopic . They feature iron in its +3 oxidation state . The anhydrous derivative is a Lewis acid, while all forms are mild oxidizing agents .
Synthesis Analysis
Ferric chloride hexahydrate can be obtained from the crystallization of iron (III) chloride from water . It can also be produced by dissolving iron ore in hydrochloric acid, or by oxidizing iron (II) chloride with chlorine or oxygen .
Molecular Structure Analysis
The crystal structure of ferric chloride hexahydrate has been determined from three-dimensional single-crystal x-ray-diffraction data . In the crystals, two chloride ions and four water molecules are arranged around each ferric ion to form octahedral trans-[FeCl2(OH2)4]+ ions with C2h−2/m symmetry .
Chemical Reactions Analysis
Ferric chloride hexahydrate can undergo various chemical reactions. For instance, it can be produced by dissolving iron ore in hydrochloric acid, or by oxidizing iron (II) chloride with chlorine or oxygen .
Physical And Chemical Properties Analysis
Ferric chloride hexahydrate appears as a yellow solid in its hexahydrate form . It has a molar mass of 270.295 g/mol . It has a density of 1.82 g/cm3 , a melting point of 37 °C , and a boiling point of 280 °C . It is soluble in water, ethanol, ether, and acetone .
Applications De Recherche Scientifique
Synthesis of Zerovalent Iron Nanoparticles
Zerovalent iron nanoparticles have been successfully synthesized using sodium borohydride solution reduction of ferric trichloride hexahydrate in the presence of montmorillonite as an effective protective reagent and support .
Catalyst for Organic Synthesis
Ferric trichloride hexahydrate is a popular catalyst for organic synthesis . It is a moderately strong Lewis acid and many of its applications exploit this property .
Sewerage Treatment of Industrial Wastes
Ferric trichloride hexahydrate is used for sewerage treatment of industrial wastes .
Chloride Hydrometallurgy
It is used in chloride hydrometallurgy, specifically in the Silgarin process for the production of silicon .
Drinking Water Production
Ferric trichloride hexahydrate is used in the production of drinking water .
Production of Precursors for Polyvinyl Chloride (PVC)
It is used in the production of precursors for polyvinyl chloride (PVC) .
Preparation of Organically Templated Iron Phosphates
Ferric trichloride hexahydrate is used to prepare organically templated iron phosphates .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of ferric trichloride hexahydrate are red blood cells (RBCs) and platelets . It has been shown to induce vascular injury, leading to occlusive thrombosis, which involves platelet activation and aggregation .
Mode of Action
Ferric trichloride hexahydrate interacts with its targets through a series of complex reactions. Upon exposure to water, it forms hydrates, reflecting its Lewis acidity . All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . Hydration invariably gives derivatives of aquo complexes with the formula
[FeCl2(H2O)4]+[FeCl_2(H_2O)_4]^+[FeCl2(H2O)4]+
. This interaction with water and its targets leads to changes in the cellular environment, promoting thrombosis .Biochemical Pathways
The redox transition between the Fe(II) and Fe(III) valence states forms a complex network of biochemical interactions, including a tight interplay of biotic and abiotic reactions . These reactions have a fundamental role in environmental biogeochemistry . The compound’s interaction with red blood cells and platelets leads to extensive vascular injury and thrombosis .
Pharmacokinetics
It is known that the compound is highly soluble in water, with a solubility of 912 g/l at 25°c . This high solubility suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of ferric trichloride hexahydrate’s action are primarily seen in the induction of vascular injury and thrombosis . This involves the activation and aggregation of platelets in the context of an aseptic closed vascular system . The compound’s interaction with red blood cells also promotes extensive vascular injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ferric trichloride hexahydrate. For instance, the compound forms hydrates upon exposure to water, reflecting its Lewis acidity . All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . This suggests that the compound’s action could be influenced by the presence and amount of water in the environment.
Propriétés
IUPAC Name |
iron(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7705-08-0 (Parent), 20074-52-6 (Parent) | |
| Record name | Ferric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30894792 | |
| Record name | Ferric chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow or orange solid with mild odor of hydrogen chloride; Highly hygroscopic and soluble in water; [Merck Index] Yellow-brown odorless prills; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ferric chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ferric trichloride hexahydrate | |
CAS RN |
10025-77-1 | |
| Record name | Ferric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERRIC CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2XIN602U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Its molecular formula is FeCl3·6H2O, and its molecular weight is 270.30 g/mol.
A: Yes, research articles report characterization using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FTIR) has been used to analyze the functional group changes during the synthesis of a poly(vinyl chloride) metallopolymer using ferric chloride hexahydrate []. Additionally, X-ray diffraction analysis has been employed to study the crystal structure of ferric chloride hexahydrate [] and to characterize α-Fe2O3 nanoparticles prepared using ferric chloride hexahydrate as a precursor [].
ANone: While generally stable, its stability can be affected by factors like pH and the presence of other ions.
A: Yes, research has demonstrated its compatibility with various materials. For example, it has been successfully incorporated into poly(vinyl chloride) to create a stable metallopolymer with excellent hydrophobic and oleophobic properties []. Additionally, ferric chloride hexahydrate has been used to modify chitosan, resulting in a compound adsorbent with enhanced Cr(VI) removal capabilities [].
A: It acts as a Lewis acid catalyst in various organic reactions. It is particularly useful in esterification, oxidation, and condensation reactions. For example, ferric chloride hexahydrate has been successfully employed as a catalyst in the synthesis of various compounds, including dibutyl maleate [], n-butyl chloroacetate [], isobutyl propionate [], diisopentyl maleate [], 3,4-dihydropyrimidinones [], ethyl chloroacetate [], cyclohexyl acetate [], amyl chloroacetate [], nerolin bromelia [], and ethyl lactate [].
A: In the Biginelli reaction, ferric chloride hexahydrate catalyzes the condensation of an aldehyde, a β-keto ester, and urea to form 3,4-dihydropyrimidinones. It activates the carbonyl groups of the reactants, facilitating the formation of the desired product [].
A: Yes, it has been employed in the synthesis of various compounds with industrial applications. For example, it has been used as a catalyst for synthesizing dibutyl maleate, a compound used as a monomer in the production of polymers and resins []. It has also been utilized in the synthesis of n-butyl chloroacetate, an important intermediate in the production of pharmaceuticals, pesticides, and dyes [].
ANone: While the provided abstracts do not delve into computational details, such techniques could be applied to model its interactions or predict reaction outcomes.
ANone: The presence of water molecules in the hydrated form can influence its Lewis acidity and, consequently, its catalytic activity.
ANone: It is generally stable under normal conditions but can be hygroscopic. Proper storage is essential to prevent moisture absorption.
ANone: Yes, it is corrosive and requires careful handling. Appropriate safety data sheets should be consulted before use.
ANone: While it's not a common active pharmaceutical ingredient, it can be used in some formulations or as a reagent in drug synthesis.
A: Yes, it finds use in wastewater treatment [, , ], as a mordant in dyeing, and in various other industrial processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)








![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)